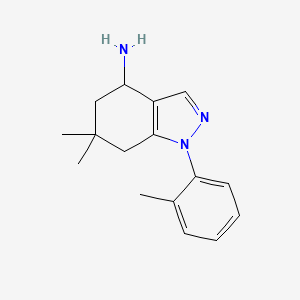
9-(3-Bromo-4-ethoxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(3-Bromo-4-ethoxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core, which is a tricyclic aromatic system, substituted with bromine, ethoxy, and methoxy groups, making it a subject of interest for researchers in organic chemistry and related disciplines.
准备方法
The synthesis of 9-(3-Bromo-4-ethoxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the xanthene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of substituents: The bromine, ethoxy, and methoxy groups are introduced through electrophilic aromatic substitution reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Final assembly: The final product is obtained by coupling the substituted phenyl ring with the xanthene core under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
9-(3-Bromo-4-ethoxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium thiolate.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
9-(3-Bromo-4-ethoxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of dyes, pigments, and other materials with specific optical properties.
作用机制
The mechanism of action of 9-(3-Bromo-4-ethoxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione involves its interaction with molecular targets and pathways within biological systems. The bromine, ethoxy, and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key enzymes and receptors involved in cellular processes.
相似化合物的比较
Similar compounds to 9-(3-Bromo-4-ethoxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione include:
9-(3-Bromo-4-ethoxy-5-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8-one: This compound shares a similar phenyl substitution pattern but has a different core structure.
(3-Bromo-4-ethoxy-5-methoxyphenyl)methanol: This compound has a simpler structure with a methanol group instead of the xanthene core.
(3-Bromo-4-ethoxy-5-methoxyphenyl)methanamine: This compound features an amine group, making it structurally similar but functionally different.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the xanthene core, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
9-(3-bromo-4-ethoxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31BrO5/c1-7-31-24-15(27)8-14(9-18(24)30-6)21-22-16(28)10-25(2,3)12-19(22)32-20-13-26(4,5)11-17(29)23(20)21/h8-9,21H,7,10-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANSTMFXQNWUCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methylbenzamide](/img/structure/B6127914.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6127918.png)
![METHYL 3,3,3-TRIFLUORO-2-(PHENYLAMINO)-2-({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}AMINO)PROPANOATE](/img/structure/B6127933.png)
![methyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B6127937.png)
![3-Hydroxy-1-[(3-methylphenyl)methyl]-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one](/img/structure/B6127938.png)
![2-(1,2-benzisoxazol-3-yl)-N-1-oxaspiro[4.4]non-3-ylacetamide](/img/structure/B6127940.png)
![6-oxo-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6127948.png)
![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6127955.png)
![6-[2-(azepan-1-yl)-2-oxoethyl]-3-(4-chlorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B6127962.png)

![1-(2-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6127971.png)
![4-CHLOROPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER](/img/structure/B6127979.png)
![[1-(1-azepanylacetyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6127980.png)
![7-(4-Methyl-2-propan-2-yl-1,3-thiazole-5-carbonyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B6127986.png)
